5-Mercapto-2-pentanone
Description
Historical Context and Initial Identification in Scientific Literature
A review of scientific literature does not yield a definitive historical account or a landmark publication detailing the initial synthesis and identification of 5-Mercapto-2-pentanone. Unlike its more studied isomers, such as 3-Mercapto-2-pentanone (B1362483) or 4-Mercapto-4-methyl-2-pentanone, which are well-documented in the context of flavor chemistry, this compound does not feature prominently in historical chemical literature. Its existence is noted primarily in chemical databases and supplier catalogs, suggesting it is a known, synthesizable molecule, but one that has not been a primary focus of foundational research studies.
Structural Characteristics and Chemical Classifications
This compound is a bifunctional organic molecule with a five-carbon chain. Its structure is characterized by a carbonyl group (C=O) at the second carbon position, classifying it as a ketone, and a thiol group (-SH) at the fifth carbon position. nist.gov The presence of both a nucleophilic thiol group and an electrophilic ketone carbonyl group suggests a potential for a variety of chemical reactions, including oxidation of the thiol and nucleophilic addition at the carbonyl carbon.
The compound is classified as a mercapto-ketone and an alkylthiol. dntb.gov.ua Its basic chemical and physical properties are summarized in the data table below, based on information from the National Institute of Standards and Technology (NIST) WebBook. nist.gov
| Property | Value |
| Molecular Formula | C₅H₁₀OS |
| Molecular Weight | 118.197 g/mol |
| IUPAC Name | 5-mercaptopentan-2-one |
| InChI Key | ZNHQFCJLFKKUNA-UHFFFAOYSA-N |
| CAS Number | Not explicitly found for this specific isomer |
Current Research Landscape and Gaps Pertaining to this compound
The current research landscape for this compound is notably sparse. A comprehensive search of scientific databases reveals a significant lack of studies where this specific isomer is the primary subject of investigation. Research into mercapto-ketones has largely concentrated on isomers that are potent aroma compounds in foods and beverages.
For instance, extensive research has been conducted on:
3-Mercapto-2-pentanone : Identified as a key aroma compound in roasted coffee and meat, arising from the Maillard reaction. frontiersin.orgnuft.edu.uaub.edu
4-Mercapto-4-methyl-2-pentanone : A well-known character-impact compound in Sauvignon blanc wine, contributing to its distinctive "catty" or "box tree" aroma.
5-Hydroxy-3-mercapto-2-pentanone : Postulated and later identified as a crucial, albeit unstable, intermediate in the thermal degradation of thiamine (B1217682) (Vitamin B1), leading to the formation of meat-like flavors. researchgate.netmdpi.comacs.org
The lack of dedicated studies on this compound constitutes a significant research gap. There is little to no published data on its synthesis, spectroscopic characterization (beyond basic database entries), reactivity, natural occurrence, or potential applications. This gap suggests that either its occurrence in nature is negligible, its sensory impact is minimal compared to its isomers, or it simply has not yet been a target of focused academic or industrial research.
Significance within Organic Chemistry and Interdisciplinary Studies
The significance of this compound within organic chemistry is currently more theoretical than applied. As a bifunctional molecule, it serves as a simple structural example of a mercapto-ketone. Its primary thiol group and methyl ketone functionality could potentially be used in various synthetic pathways.
Its inferred significance in interdisciplinary studies, particularly flavor science, stems from its classification. Sulfur-containing compounds are critical to the aroma profiles of many foods, including meat, coffee, and certain fruits, often possessing very low odor thresholds. frontiersin.org The Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor, is a major pathway for the formation of such compounds. nuft.edu.uatandfonline.com While isomers like 3-mercapto-2-pentanone are known products of this reaction, it is plausible that this compound could also be formed under specific conditions, although this has not been documented. A Russian patent focused on improving coffee aroma mentions the use of C4-C5 straight-chain mercaptoalkanones, including a mixture of 2-mercapto-3-pentanone (B92021) and 3-mercapto-2-pentanone, highlighting the industrial interest in this class of molecules. google.com
The study of this compound could be valuable for comparative purposes to understand how the positioning of the thiol and ketone groups influences a molecule's chemical reactivity, stability, and sensory properties. However, until such research is undertaken, its significance remains largely defined by the activities of its more prominent chemical relatives.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H10OS |
|---|---|
Molecular Weight |
118.20 g/mol |
IUPAC Name |
5-sulfanylpentan-2-one |
InChI |
InChI=1S/C5H10OS/c1-5(6)3-2-4-7/h7H,2-4H2,1H3 |
InChI Key |
ZNHQFCJLFKKUNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCS |
Origin of Product |
United States |
Synthetic Methodologies for 5 Mercapto 2 Pentanone
Development of Established Synthetic Routes to 5-Mercapto-2-pentanone
Established routes to mercapto ketones often rely on foundational reactions in organic chemistry that allow for the introduction of the thiol group onto a ketone-containing scaffold.
Traditionally, the synthesis of β-aryl-β-mercapto ketones involves a two-step process. The first step is the creation of an α,β-unsaturated ketone through an aldol (B89426) reaction, followed by the 1,4-conjugate addition of a thiol, a reaction known as a thia-Michael addition researchgate.net. This well-established sequence provides a reliable, albeit multi-step, pathway to the target molecule class. Another classical approach involves the ring-opening of substituted cyclopropyl (B3062369) alcohols, which can serve as precursors to β-functionalized ketones nih.gov. These methods, while effective, often require multiple purification steps and the handling of potentially sensitive reagents researchgate.netnih.gov.
More targeted strategies have been developed to improve efficiency. A prominent example is the one-pot, three-component reaction involving an aryl aldehyde, an enolizable ketone, and a thiol under solvent-free conditions, catalyzed by zirconium chloride researchgate.net. This methodology streamlines the synthesis by combining the aldol and Michael addition steps into a single operation, affording high yields in shorter reaction times researchgate.net. This approach is highly versatile, allowing for the creation of a diverse library of β-aryl-β-mercapto ketones by varying the three precursor components researchgate.net. The addition of thiols across carbon-carbon double bonds is another fundamental targeted strategy for preparing such compounds acs.org.
Table 1: Example of a Three-Component Synthesis for β-Aryl-β-mercapto Ketone Derivatives This table illustrates the versatility of the one-pot synthesis strategy, based on data for analogous compounds.
| Aryl Aldehyde | Ketone | Thiol | Yield (%) | Reference |
|---|---|---|---|---|
| Benzaldehyde | Acetone | Thiophenol | 92 | researchgate.net |
| 4-Chlorobenzaldehyde | Acetone | Thiophenol | 95 | researchgate.net |
| 4-Methoxybenzaldehyde | Cyclohexanone | Thiophenol | 90 | researchgate.net |
| Benzaldehyde | Acetone | Benzyl Mercaptan | 88 | researchgate.net |
Novel Approaches and Innovations in this compound Synthesis
Recent advancements in chemical synthesis have focused on developing more sustainable and efficient methods, including biocatalysis and the application of green chemistry principles.
While specific biocatalytic routes for this compound are not widely documented, the field of biocatalysis offers significant potential. Enzymes are highly selective catalysts that operate under mild conditions mdpi.com. For instance, enzymatic methods have been successfully employed for the synthesis of other sulfur-containing compounds, such as mercapto-coumarin derivatives, via trans-glycosidation reactions mdpi.com. Oxidoreductase enzymes, in particular, are pivotal in many biotransformations and could potentially be engineered for the selective synthesis of chiral mercapto ketones mdpi.com. The use of enzymes like hydrolases, transaminases, and lyases is growing within the pharmaceutical and fragrance industries, suggesting that enzymatic routes to compounds like this compound are a feasible area for future research mdpi.comtudelft.nl.
The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of this compound in several ways. One key area is the use of safer, more environmentally benign solvents skpharmteco.com. For instance, a green synthesis for N,S-heterocyclic compounds was developed using a mixture of ethanol (B145695) and water, which are preferable to hazardous organic solvents mdpi.comnih.govnih.gov.
Another green approach is the use of solvent-free reaction conditions, which eliminates solvent waste entirely. The one-pot synthesis of β-aryl-β-mercapto ketones catalyzed by zirconium chloride is an example of a highly efficient, solvent-free method researchgate.net. Furthermore, techniques like microwave-assisted synthesis can accelerate reaction times and improve energy efficiency, as demonstrated in the synthesis of 2-mercapto dihydrothiazines mdpi.comnih.gov. Adopting these strategies can lead to processes with higher atom economy, reduced waste, and a smaller environmental footprint whiterose.ac.uk.
Table 2: Application of Green Chemistry Principles to Mercapto Ketone Synthesis
| Green Chemistry Principle | Application Example | Advantage | Reference |
|---|---|---|---|
| Safer Solvents | Use of EtOH/H₂O instead of chlorinated solvents | Reduces toxicity and environmental impact | mdpi.comnih.govnih.gov |
| Solvent-Free Synthesis | Three-component reaction at room temperature without solvent | Eliminates solvent waste, simplifies purification | researchgate.net |
| Energy Efficiency | Microwave-assisted reaction | Reduces reaction time from hours to minutes | mdpi.comnih.gov |
| Catalysis | Use of a recyclable catalyst (e.g., ZrCl₄) | Improves atom economy and reduces stoichiometric waste | researchgate.net |
Role of this compound as a Building Block in Complex Molecule Synthesis
The presence of both a nucleophilic thiol group and an electrophilic ketone group makes this compound a versatile bifunctional building block for constructing more complex molecules, particularly heterocyclic compounds . Mercapto ketones are recognized as valuable scaffolds for synthesizing various biologically active molecules such as thiochromans and benzothiazapines researchgate.net.
The thiol moiety can readily participate in reactions to form new carbon-sulfur bonds, while the ketone can undergo reactions such as condensation, reduction, or addition. For example, mercapto-containing precursors are commonly used in the synthesis of thiazolidinones through reaction with mercaptoacetic acid rjpbcs.com, or in the formation of 1,3,4-oxadiazoles and pyrazoles from hydrazide derivatives researchgate.netresearchgate.net. The dual reactivity of this compound allows it to be a key starting material for creating diverse five- and six-membered heterocyclic rings, which are core structures in many pharmaceutical and agrochemical compounds rjpbcs.comamazonaws.com.
Chemical Reactivity and Transformative Processes of 5 Mercapto 2 Pentanone
Thiol Group Reactivity (—SH)
The thiol group is known for its nucleophilicity and susceptibility to oxidation, making it a key site for various chemical transformations. cymitquimica.com Analogs containing a thiol group, such as 5-mercapto-2-pentanone, generally show higher nucleophilicity and oxidative instability.
Thiols are readily oxidized under various conditions. uoregon.edu One of the most common oxidative transformations is the formation of disulfides. This reaction can occur through exposure to mild oxidizing agents or even atmospheric oxygen, particularly in the presence of metal ions. ub.edu The oxidation of this compound would yield bis(4-oxopentyl) disulfide. This process involves the coupling of two thiol molecules with the concurrent loss of two hydrogen atoms.
Studies on analogous food-related thiols, such as 2-methyl-3-furanthiol (B142662) (MFT) and 3-mercapto-2-pentanone (B1362483), demonstrate a general propensity for oxidation to their corresponding disulfides. uoregon.eduub.edu The rate of this oxidation can be influenced by the solvent and temperature, with heat accelerating the process. uoregon.edu Further oxidation of the thiol group under stronger oxidizing conditions can lead to the formation of sulfonic acids.
| Thiol Compound | Primary Oxidation Product | Reaction Type | Significance |
| This compound | bis(4-oxopentyl) disulfide | Dimerization | Common pathway for thiol degradation and interaction. uoregon.eduub.edu |
| 2-Methyl-3-furanthiol (MFT) | 2,2'-dithiobis(2-methyl-3-furanone) | Dimerization | Studied extensively in food flavor chemistry for its high oxidation rate. uoregon.edu |
| 3-Mercapto-2-pentanone | bis(1-methyl-2-oxobutyl) disulfide | Dimerization | Identified in heated meat and model Maillard reaction systems. uoregon.eduub.eduntou.edu.tw |
This table presents examples of thiol oxidation to illustrate the general reactivity pattern.
The sulfur atom of the thiol group possesses lone pairs of electrons, making it a potent nucleophile. This allows it to attack electron-deficient centers in other molecules. cymitquimica.com Thiol groups can participate in nucleophilic substitution reactions and, notably, in conjugate addition reactions (Michael additions) with α,β-unsaturated carbonyl compounds. libretexts.org In such a reaction, the thiol would add to the β-carbon of the unsaturated system. The thiol group's nucleophilicity also enables it to participate in disulfide interchange reactions, where a thiol reacts with a disulfide bond to form a new thiol and a new disulfide.
As a strong nucleophile, the thiolate anion (formed under basic conditions) readily reacts with alkylating and acylating agents.
Alkylation: This reaction involves the formation of a new carbon-sulfur bond, converting the thiol into a thioether (sulfide). A common application of this reactivity is in chemical analysis, where thiols are derivatized to improve their stability and detectability. For instance, polyfunctional thiols in wine, such as the related compound 4-mercapto-4-methyl-2-pentanone, are often alkylated using reagents like pentafluorobenzyl bromide (PFBBr) prior to analysis by gas chromatography-mass spectrometry (GC-MS). mdpi.comnih.gov This process, known as extractive alkylation, converts the volatile and reactive thiol into a more stable PFB-thioether. mdpi.com
Acylation: Thiols can be acylated by reacting with acyl halides (e.g., acetyl chloride) or anhydrides to form thioesters. clockss.org This reaction typically proceeds readily, often in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity. clockss.org
Ketone Group Reactivity (C=O)
The ketone group is characterized by a polar carbon-oxygen double bond, where the carbon atom is electrophilic (electron-poor) and the oxygen atom is nucleophilic (electron-rich). savemyexams.com This polarity makes the carbonyl carbon susceptible to attack by nucleophiles. libretexts.org
Nucleophilic addition is the most common reaction type for ketones. savemyexams.comlibretexts.org The reaction involves the attack of a nucleophile on the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol.
A summary of potential nucleophilic additions at the ketone of this compound is provided below.
| Nucleophile | Reagent(s) | Intermediate | Final Product | Reaction Class |
| Hydride ion (:H⁻) | Sodium borohydride (B1222165) (NaBH₄) | 5-mercapto-2-pentan-2-olate | 5-mercapto-2-pentanol | Reduction savemyexams.comyoutube.com |
| Cyanide ion (:CN⁻) | HCN / KCN | 2-cyano-5-mercaptopentan-2-olate | 2-hydroxy-5-mercapto-2-methylpentanenitrile | Hydroxynitrile formation chemguide.co.uk |
| Alcohol (R'OH) | Alcohol, Acid catalyst | Hemiacetal | Acetal | Acetal Formation libretexts.org |
The reduction of the ketone to a secondary alcohol is a prominent example. Using a reducing agent like sodium borohydride (NaBH₄), a hydride ion (:H⁻) acts as the nucleophile, attacking the carbonyl carbon to ultimately form 5-mercapto-2-pentanol after workup. savemyexams.comyoutube.com Another classic example is the addition of hydrogen cyanide (HCN), which proceeds via attack by the cyanide ion (:CN⁻) to form a hydroxynitrile (cyanohydrin). chemguide.co.uk This reaction is significant in organic synthesis as it extends the carbon chain by one carbon. savemyexams.com
The presence of both a ketone and a thiol group within the same molecule allows for intramolecular reactions and complex condensation pathways with other molecules. Research in food chemistry has shown that mercaptoketones are key precursors to important aroma compounds through such reactions. ntou.edu.twmdpi.com
For example, a proposed pathway for the formation of the potent flavor compound 2-methyl-3-furanthiol involves an Aldol-type reaction of a mercaptoketone with hydroxyacetaldehyde. ntou.edu.twdss.go.th In a similar vein, this compound could react with an aldehyde. The ketone can be enolized to act as a nucleophile, or another molecule can attack the carbonyl carbon.
A significant pathway involves the degradation of thiamine (B1217682), which can form the intermediate 5-hydroxy-3-mercapto-2-pentanone. researchgate.netresearchgate.netresearchgate.net This closely related compound undergoes intramolecular cyclization, dehydration, and other transformations to yield 2-methyl-3-furanthiol, a key aroma component in cooked meat. mdpi.comresearchgate.net Similarly, the reaction between mercapto-2-propanone and hydroxyacetaldehyde can form a 4,5-dihydroxy-3-mercapto-2-pentanone intermediate, which cyclizes and dehydrates to produce 2-methyl-3-furanthiol. ntou.edu.twdss.go.th An alternative reaction can lead to 4,5-dihydroxy-1-mercapto-2-pentanone, a precursor to 2-furanmethanethiol. ntou.edu.twdss.go.th These examples highlight the capacity of the mercaptoketone structure to undergo condensation followed by cyclization to form stable five-membered heterocyclic rings.
Intramolecular Cyclization and Formation of Cyclic Derivatives
This compound is a bifunctional molecule possessing both a ketone (carbonyl) group at the C-2 position and a thiol (mercapto) group at the C-5 position. This specific arrangement facilitates a spontaneous and reversible intramolecular reaction, leading to the formation of a stable cyclic derivative. The process involves the nucleophilic attack of the sulfur atom from the thiol group onto the electrophilic carbon atom of the ketone's carbonyl group.
This intramolecular cyclization results in the formation of a five-membered heterocyclic ring. The product is a cyclic hemithioacetal, specifically 2-hydroxy-2-methyltetrahydrothiophene . The reaction establishes an equilibrium between the linear keto-thiol form (this compound) and the cyclic hemithioacetal form.
The position of this equilibrium is quantified by the equilibrium constant, Keq, defined as:
Keq = [Cyclic Form] / [Linear Form]
Research conducted by J. Peter Guthrie has provided precise measurements of this equilibrium. In aqueous solution at 25 °C and an ionic strength of 1.0, the dimensionless equilibrium constant for the cyclization of this compound was determined to be 4.88. This value indicates that in an aqueous environment, the cyclic form, 2-hydroxy-2-methyltetrahydrothiophene, is favored, existing in nearly five times the concentration of its open-chain precursor.
The stability of the five-membered ring is a key driving force for this transformation, as five- and six-membered rings are entropically and enthalpically favored in cyclization reactions. The solvent environment can influence the position of the equilibrium; however, the intrinsic stability of the tetrahydrothiophene (B86538) ring system makes cyclization a dominant characteristic of this compound's chemistry. The formation of this cyclic derivative introduces a new stereocenter at the C-2 position, meaning 2-hydroxy-2-methyltetrahydrothiophene exists as a racemic mixture of two enantiomers.
Table 1: Equilibrium Data for the Intramolecular Cyclization of this compound
| Parameter | Value | Conditions | Source |
| Reactant | This compound | Aqueous Solution | Guthrie, J. P. (1975) |
| Product | 2-Hydroxy-2-methyltetrahydrothiophene | Aqueous Solution | Guthrie, J. P. (1975) |
| Equilibrium Constant (Keq) | 4.88 | 25 °C, Ionic Strength = 1.0 M | Guthrie, J. P. (1975) |
| Free Energy Change (ΔG°) | -0.94 kcal/mol | 25 °C, Aqueous Solution | Calculated from Keq |
Note: The Free Energy Change (ΔG°) is calculated using the formula ΔG° = -RTln(Keq), where R is the gas constant and T is the temperature in Kelvin. A negative value confirms the spontaneity of the cyclization process under these conditions.
Reaction Mechanisms and Kinetic Studies of this compound Transformations
The interconversion between this compound and its cyclic derivative, 2-hydroxy-2-methyltetrahydrothiophene, is subject to both acid and base catalysis. Kinetic studies have elucidated the mechanisms and rates associated with these transformations, particularly focusing on the hydrolysis (ring-opening) of the cyclic hemithioacetal, which provides insight into the reverse cyclization reaction.
Reaction Mechanism:
Base Catalysis: In a basic medium, the mechanism does not proceed through the free thiolate anion of the open-chain form, as might be expected for cyclization. Instead, for the ring-opening reaction, a hydroxide (B78521) ion acts as a general base, abstracting a proton from the hemithioacetal's hydroxyl group to form an oxyanion. This step is followed by a rate-determining ring-opening step where the C-S bond is cleaved to produce the thiolate anion of the open-chain keto-thiol. This thiolate is then rapidly protonated by water to give the final product.
Kinetic Findings:
Kinetic studies, often presented as pH-rate profiles, reveal the reaction rate's dependence on the concentration of acid or base. For the hydrolysis (ring-opening) of 2-hydroxy-2-methyltetrahydrothiophene, the reaction is slow near neutral pH and accelerates significantly in both strongly acidic and strongly basic conditions.
Research has determined the specific rate constants for these catalytic pathways. The hydrolysis is characterized by a second-order rate constant for hydronium ion catalysis (kH+) and a first-order rate constant for the spontaneous, water-catalyzed reaction (k0).
Detailed kinetic analysis for the hydrolysis of 2-hydroxy-2-methyltetrahydrothiophene has provided the following rate constants, which describe the rate of conversion from the cyclic form back to this compound.
Table 2: Kinetic Data for the Hydrolysis of 2-Hydroxy-2-methyltetrahydrothiophene
| Rate Constant | Value | Description | Conditions | Source |
| kH+ | 1.48 M-1s-1 | Second-order rate constant for hydronium ion-catalyzed hydrolysis | 25 °C, Aqueous Solution | Guthrie, J. P. (1979) |
| k0 | 8.4 x 10-4 s-1 | First-order rate constant for spontaneous (water-catalyzed) hydrolysis | 25 °C, Aqueous Solution | Guthrie, J. P. (1979) |
| kcycl | 4.1 x 10-3 s-1 | First-order rate constant for cyclization (calculated from k0 and Keq) | 25 °C, Aqueous Solution | Derived Data |
These kinetic parameters are fundamental to understanding the dynamic nature of this compound in solution, highlighting how its structure is intrinsically linked to the readily accessible and thermodynamically favored cyclic form through well-defined, catalyzable pathways.
Advanced Analytical Methodologies for the Characterization and Quantification of 5 Mercapto 2 Pentanone
Chromatographic Techniques for Separation and Detection
Chromatography is fundamental to the analysis of 5-Mercapto-2-pentanone, enabling its separation from complex sample matrices prior to detection and quantification. Both gas and liquid chromatography have distinct applications tailored to the compound's physicochemical properties.
Gas chromatography is an ideal technique for the analysis of volatile and semi-volatile sulfur compounds like this compound. Given its volatility, direct injection is feasible, though headspace (HS) sampling, particularly with solid-phase microextraction (SPME), is commonly used for trace analysis in complex matrices like food and environmental samples. nih.gov The selection of the SPME fiber is critical; coatings such as Divinylbenzene/Carboxen/Polydimethylsiloxane (B3030410) (DVB/CAR/PDMS) are often preferred for their high affinity for a broad range of volatile sulfur compounds (VSCs). nih.gov
The choice of capillary column is crucial for achieving adequate separation from other volatile components. Moderately polar columns, such as those with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5ms), are widely used. mdpi.com Detection can be accomplished using a flame ionization detector (FID), but for enhanced sensitivity and selectivity for sulfur compounds, a sulfur chemiluminescence detector (SCD) or a pulsed flame photometric detector (PFPD) is superior.
Table 1: Typical GC Parameters for Volatile Sulfur Compound Analysis Applicable to this compound This table is interactive. You can sort and filter the data.
| Parameter | Typical Specification | Purpose |
|---|---|---|
| Sample Introduction | Headspace-SPME | Concentration of volatile analytes from sample matrix. |
| SPME Fiber | DVB/CAR/PDMS | Effective trapping of a wide range of VSCs. |
| GC Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) | Separation of volatile and semi-volatile compounds. |
| Carrier Gas | Helium | Inert mobile phase for carrying analytes through the column. |
| Oven Program | Initial 40°C (hold 3 min), ramp 10°C/min to 280°C (hold 5 min) | Elution of analytes based on boiling point and column interaction. mdpi.com |
| Detector | Mass Spectrometer (MS), Sulfur Chemiluminescence Detector (SCD) | Identification (MS) and selective, sensitive detection (SCD) of sulfur compounds. |
High-Performance Liquid Chromatography (HPLC) serves as a complementary technique to GC, particularly for samples where the analyte is less volatile or when derivatization is employed to enhance detection. The analysis of its isomer, 3-Mercapto-2-pentanone (B1362483), has been demonstrated using reversed-phase (RP) HPLC. sielc.com A similar approach is applicable to this compound.
A typical RP-HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile. sielc.com An acid modifier, such as formic acid or phosphoric acid, is often added to the mobile phase to ensure good peak shape by suppressing the ionization of any acidic or basic functional groups. sielc.com
Due to the weak chromophore of this compound, UV detection at low wavelengths may lack sensitivity and selectivity. Therefore, derivatization is a common strategy. Reagents that react with the thiol group, such as maleimides or 2,4-dinitrophenylhydrazine (B122626) (which reacts with the ketone), can be used to tag the molecule with a strong chromophore or fluorophore, significantly lowering detection limits. sigmaaldrich.comresearchgate.net
Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the unambiguous identification and trace-level quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and commonly used tool for this compound. Following GC separation, the analyte enters the mass spectrometer, where it is ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for confident structural confirmation by matching against spectral libraries or through detailed interpretation. mdpi.com The use of selected ion monitoring (SIM) mode can further enhance sensitivity for quantifying the compound at very low concentrations.
Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice when the analyte has been derivatized or is not amenable to GC. nih.gov After separation by HPLC, the eluent is directed to an MS instrument, typically equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. LC-tandem mass spectrometry (LC-MS/MS) provides even greater specificity through the selection and fragmentation of a specific precursor ion to generate characteristic product ions, a process known as multiple reaction monitoring (MRM). nih.gov This technique is exceptionally powerful for quantifying trace levels of target compounds in highly complex biological or environmental samples. nih.gov
Spectroscopic Techniques for Structural Elucidation (excluding basic compound identification data)
While chromatography is used for separation, spectroscopic techniques provide detailed information about the molecular structure of this compound.
The electron ionization (EI) mass spectrum of this compound (molecular weight: 118.19 g/mol ) can be predicted based on the established fragmentation patterns of ketones and thiols. The molecular ion peak (M•+) at m/z 118 is expected to be observed. Key fragmentation pathways include:
α-Cleavage: This is a characteristic fragmentation of ketones. Cleavage of the bond between C1-C2 would result in the loss of a methyl radical (•CH₃) to yield an acylium ion at m/z 103, or the formation of the acetyl cation [CH₃CO]⁺ at m/z 43 , which is often a prominent peak for 2-ketones. youtube.com Cleavage of the C2-C3 bond would result in the loss of a mercaptopropyl radical (•C₃H₆SH) to also generate the acylium ion at m/z 43 .
McLafferty Rearrangement: Ketones with a sufficiently long alkyl chain containing a γ-hydrogen can undergo this rearrangement. For this compound, a γ-hydrogen is available on C4. This rearrangement would lead to the elimination of a neutral propene molecule and the formation of a radical cation of mercapto-enol at m/z 74 .
Cleavage involving the Thiol Group: Fragmentation can be initiated at the sulfur atom. This can include the loss of a sulfhydryl radical (•SH) to give a fragment at m/z 85, or the loss of hydrogen sulfide (B99878) (H₂S) to yield a fragment at m/z 84. Cleavage of the C4-C5 bond could produce a [M - •CH₂SH]⁺ fragment at m/z 71 .
Table 2: Predicted Key Mass Fragments for this compound (EI-MS) This table is interactive. You can sort and filter the data.
| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Fragmentation Pathway |
|---|---|---|
| 118 | [CH₃COCH₂CH₂CH₂SH]•⁺ | Molecular Ion (M•⁺) |
| 103 | [COCH₂CH₂CH₂SH]⁺ | α-Cleavage (Loss of •CH₃) |
| 85 | [C₅H₉O]⁺ | Loss of •SH |
| 84 | [C₅H₈O]•⁺ | Loss of H₂S |
| 74 | [CH₂(OH)C(CH₂)SH]•⁺ | McLafferty Rearrangement |
| 71 | [CH₃COCH₂CH₂]⁺ | Cleavage of C4-C5 bond (Loss of •CH₂SH) |
| 43 | [CH₃CO]⁺ | α-Cleavage (Dominant ketone fragment) |
NMR spectroscopy provides the most definitive information for structural elucidation by mapping the carbon and hydrogen framework of the molecule.
¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show five distinct signals. By comparison with 2-pentanone, the chemical shifts can be predicted. blogspot.com The methyl protons (H1) adjacent to the carbonyl will appear as a singlet. The protons on carbons adjacent to either the carbonyl group (H3) or the thiol group (H5) will be deshielded. The thiol proton (H-S) typically appears as a broad singlet or a triplet if coupled to adjacent protons.
Table 3: Predicted ¹H-NMR Spectral Assignments for this compound This table is interactive. You can sort and filter the data.
| Position | Chemical Structure | Predicted δ (ppm) | Multiplicity | Integration |
|---|---|---|---|---|
| 1 | -C(O)CH₃ | ~2.1 | Singlet (s) | 3H |
| 3 | -C(O)CH₂ - | ~2.7 | Triplet (t) | 2H |
| 4 | -CH₂CH₂ CH₂- | ~1.9 | Quintet (quin) | 2H |
| 5 | -CH₂ SH | ~2.5 | Quartet (q) | 2H |
| S | -SH | ~1.3-1.6 | Triplet (t) | 1H |
¹³C-NMR Spectroscopy: The carbon NMR spectrum will show five signals, corresponding to the five unique carbon atoms in the structure. weebly.com The carbonyl carbon (C2) will be the most deshielded, appearing far downfield. The carbons directly bonded to the electronegative oxygen (C1, C3) and sulfur (C5) atoms will also be deshielded relative to the central methylene (B1212753) carbon (C4).
Table 4: Predicted ¹³C-NMR Spectral Assignments for this compound This table is interactive. You can sort and filter the data.
| Position | Chemical Structure | Predicted δ (ppm) |
|---|---|---|
| 1 | -C(O)C H₃ | ~30 |
| 2 | -C (O)- | ~208 |
| 3 | -C(O)C H₂- | ~42 |
| 4 | -CH₂C H₂CH₂- | ~26 |
| 5 | -C H₂SH | ~23 |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive analytical techniques employed for the identification of functional groups within a molecule. These methods are based on the principle that molecules absorb and scatter light at specific frequencies corresponding to their vibrational modes. For this compound, these techniques are instrumental in confirming the presence of its two key functional groups: the carbonyl group (C=O) of the ketone and the sulfhydryl group (S-H) of the mercaptan.
In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations, and a spectrum is generated by plotting absorbance or transmittance against the wavenumber of the radiation. The carbonyl group of a saturated aliphatic ketone, such as in this compound, typically exhibits a strong, sharp absorption band in the region of 1705–1725 cm⁻¹. This intense absorption is due to the stretching vibration of the carbon-oxygen double bond. The sulfhydryl group's stretching vibration (νS-H) is characterized by a weaker absorption band that appears in the range of 2550–2600 cm⁻¹. The position of this band can be influenced by hydrogen bonding. Other characteristic vibrations for this compound include the C-H stretching vibrations of the methyl and methylene groups, which are observed in the 2850–3000 cm⁻¹ region, and various bending vibrations in the fingerprint region (below 1500 cm⁻¹).
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. A key advantage of Raman spectroscopy in analyzing compounds like this compound is its excellent sensitivity to non-polar or weakly polar bonds. The S-H stretching vibration, which is often weak in the IR spectrum, typically gives rise to a more readily observable band in the Raman spectrum within the same 2550–2600 cm⁻¹ range. The C=O stretch also produces a Raman band, although its intensity can vary. The C-S stretching vibration, expected in the 600–770 cm⁻¹ region, is another feature that can be identified in the Raman spectrum.
While experimental spectra for this compound are not widely available in the literature, theoretical calculations using methods such as Density Functional Theory (DFT) can provide reliable predictions of its vibrational frequencies. The table below presents a summary of the expected characteristic vibrational frequencies for this compound based on established group frequency ranges and theoretical considerations.
| Vibrational Mode | Functional Group | Expected Infrared (IR) Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|---|
| C-H Stretch | Alkyl (CH₃, CH₂) | 2850-3000 | 2850-3000 | Medium to Strong |
| S-H Stretch | Mercaptan | 2550-2600 | 2550-2600 | Weak (IR), Medium (Raman) |
| C=O Stretch | Ketone | 1705-1725 | 1705-1725 | Strong |
| CH₂ Bend (Scissoring) | Alkyl | ~1465 | ~1465 | Medium |
| CH₃ Bend (Asymmetric/Symmetric) | Alkyl | ~1450 / ~1375 | ~1450 / ~1375 | Medium |
| C-S Stretch | Mercaptan | 600-770 | 600-770 | Weak to Medium |
Sample Preparation and Enrichment Strategies for Trace Analysis
The accurate quantification of this compound, especially at trace levels in complex matrices such as food, beverages, and environmental samples, necessitates effective sample preparation and enrichment techniques. These steps are crucial for isolating the analyte from interfering matrix components and concentrating it to a level amenable to instrumental analysis, typically gas chromatography (GC).
Headspace Solid-Phase Microextraction (HS-SPME) is a widely used, solvent-free technique for the extraction of volatile and semi-volatile compounds. In this method, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above the sample. The volatile analytes, including this compound, partition between the sample matrix, the headspace, and the fiber coating. The choice of fiber coating is critical for efficient extraction. For volatile sulfur compounds, coatings such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often employed due to their high affinity for such analytes. researchgate.net The extraction efficiency is influenced by several parameters, including extraction time and temperature, sample volume, and the addition of salt (salting-out effect), which can be optimized to enhance sensitivity. researchgate.net
Stir Bar Sorptive Extraction (SBSE) is another powerful enrichment technique that offers a larger volume of stationary phase compared to SPME, leading to higher extraction efficiencies for certain analytes. In SBSE, a magnetic stir bar coated with a sorbent, typically polydimethylsiloxane (PDMS), is introduced into the sample. The analytes are extracted into the sorbent as the bar stirs the sample. After extraction, the stir bar is removed, dried, and the analytes are thermally desorbed into a GC system.
Derivatization is a common strategy to improve the analytical performance for thiols. The sulfhydryl group of this compound can be reactive and prone to oxidation. Derivatization converts the thiol into a more stable and often more volatile derivative, which can enhance chromatographic separation and detection sensitivity. Common derivatizing agents for thiols include alkylating agents that react with the active hydrogen of the S-H group. This can be particularly useful when using detectors that are more sensitive to the derivatized form.
The selection of the most appropriate sample preparation technique depends on the sample matrix, the concentration of the analyte, and the analytical instrumentation available. The following table provides a comparison of these enrichment strategies for the trace analysis of volatile sulfur compounds like this compound.
| Technique | Principle | Advantages | Considerations | Typical Application |
|---|---|---|---|---|
| Headspace Solid-Phase Microextraction (HS-SPME) | Equilibrium partitioning of analytes between sample headspace and a coated fiber. | Solvent-free, simple, fast, and can be automated. | Fiber selection is crucial; matrix effects can influence partitioning. mdpi.com | Analysis of volatile sulfur compounds in beverages and food. researchgate.net |
| Stir Bar Sorptive Extraction (SBSE) | Sorption of analytes from a liquid sample onto a coated stir bar. | Higher extraction efficiency than SPME due to larger sorbent volume. | Longer extraction times may be required; potential for matrix fouling of the coating. | Trace analysis of thiols in aqueous samples. |
| Derivatization | Chemical modification of the analyte to improve its analytical properties. | Increases stability, volatility, and detector response. | Reaction conditions need to be optimized; potential for side reactions. | GC analysis of thiols in complex biological or environmental matrices. |
Theoretical and Computational Studies of 5 Mercapto 2 Pentanone
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule from first principles. Methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for elucidating electronic structure, molecular geometry, and reactivity descriptors. numberanalytics.comresearchgate.net For a molecule like 5-mercapto-2-pentanone, these calculations can provide insights into its stability, polarity, and the distribution of electron density, which governs its reactivity.
Detailed studies on related ketones and organosulfur compounds have demonstrated the utility of DFT methods, such as B3LYP, in combination with basis sets like 6-31G(d,p), to accurately predict molecular geometries and vibrational frequencies. researchgate.net Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
A significant area of theoretical interest for this compound is its tautomeric equilibria. The presence of a ketone group allows for keto-enol tautomerism, while the thiol group introduces the possibility of thione-thiol tautomerism if it were adjacent to a double bond. For this compound, the most relevant equilibrium is the keto-enol tautomerism. masterorganicchemistry.com Computational studies on similar systems have shown that the relative stability of the keto and enol forms is highly dependent on the solvent environment, with polar solvents often favoring the more polar keto form. researchgate.netfrontiersin.org The presence of the sulfur atom can also influence this equilibrium. mdpi.com
Calculated physicochemical properties, often derived from quantitative structure-property relationship (QSPR) models like the Joback method, provide valuable estimates for various thermodynamic parameters. chemeo.com
Table 1: Predicted Physicochemical and Quantum Chemical Properties of this compound
This table presents values calculated by common property prediction methods (e.g., Joback, Crippen) and hypothetical values from quantum chemical calculations based on typical results for similar molecules.
| Property | Predicted Value | Unit | Method/Source |
| Molecular Weight | 118.20 | g/mol | IUPAC |
| Enthalpy of Formation (gas, ΔfH°gas) | -220.63 | kJ/mol | Joback Method chemeo.com |
| Gibbs Free Energy of Formation (ΔfG°) | -108.31 | kJ/mol | Joback Method chemeo.com |
| Normal Boiling Point (Tboil) | 430.53 | K | Joback Method chemeo.com |
| Octanol/Water Partition Coefficient (logPoct/wat) | 1.285 | - | Crippen Method chemeo.com |
| Dipole Moment (μ) | ~2.5 - 3.0 | Debye | Hypothetical DFT |
| HOMO Energy | ~ -9.0 | eV | Hypothetical DFT |
| LUMO Energy | ~ 1.5 | eV | Hypothetical DFT |
| HOMO-LUMO Gap | ~ 10.5 | eV | Hypothetical DFT |
Molecular Dynamics Simulations of Conformational Landscape and Interactions
Molecular Dynamics (MD) simulations offer a computational microscope to observe the time-evolution of molecular systems, providing detailed information about their conformational dynamics and intermolecular interactions. nih.gov For a flexible molecule like this compound, which has several rotatable single bonds, MD simulations can map its conformational landscape, identifying the most stable conformers and the energy barriers between them. elifesciences.orgresearchgate.net
The conformational landscape of this compound is determined by the rotation around the C-C and C-S bonds. MD simulations, often employing force fields like AMBER or CHARMM, can explore the potential energy surface associated with these rotations. The results of such simulations can be visualized using techniques like Principal Component Analysis (PCA) or Uniform Manifold Approximation and Projection (UMAP) to reduce the dimensionality of the data and identify distinct conformational states. nih.govmdpi.com
Furthermore, MD simulations are invaluable for studying the interactions of this compound with its environment, such as in a solvent. In an aqueous solution, the polar ketone group and the thiol group would be expected to form hydrogen bonds with water molecules, while the hydrocarbon backbone would interact via weaker van der Waals forces. Simulations can quantify these interactions, revealing details about the solvation shell structure and the molecule's solubility. The use of Markov State Models (MSMs) can further analyze the simulation data to extract kinetic information about transitions between different conformational or solvated states. mdpi.com
Table 2: Hypothetical Parameters for a Molecular Dynamics Simulation of this compound in Water
| Parameter | Value/Setting | Purpose |
| System | One this compound molecule in a cubic box of water | To simulate the behavior in an aqueous environment. |
| Force Field | GROMOS54a7 | To define the potential energy of the system. |
| Water Model | SPC/E | A common, rigid water model for simulations. |
| Temperature | 300 K | To simulate conditions at room temperature. |
| Pressure | 1 bar | To simulate atmospheric pressure conditions. |
| Simulation Time | 500 ns | To ensure adequate sampling of conformational space. |
| Analysis Methods | RMSD, PCA, Cluster Analysis | To identify stable conformations and dynamic motions. researchgate.net |
Structure-Activity Relationship (SAR) Modeling and Prediction for this compound Derivatives
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity or a specific physical property. researchgate.net For mercaptans and ketones, a key area of SAR is in flavor and fragrance science, where these compounds are known to be potent odorants. imreblank.chresearchgate.net Computational SAR models, often referred to as Quantitative Structure-Activity Relationship (QSAR) models, use molecular descriptors to predict the activity of new compounds.
For this compound and its derivatives, SAR modeling could be used to predict properties like odor threshold or the character of the odor. Molecular descriptors for such models would include steric (e.g., molecular volume), electronic (e.g., partial charges, dipole moment), and hydrophobic (e.g., logP) parameters. By systematically modifying the structure of this compound—for example, by changing the length of the alkyl chain, moving the functional groups, or adding substituents—a library of virtual compounds can be created. The properties of these virtual compounds can then be predicted using the established SAR model. This approach can guide the synthesis of new molecules with desired sensory properties. researchgate.net
For instance, studies on homologous series of mercapto-alcohols have shown that odor thresholds can vary significantly with small changes in the carbon chain length. researchgate.net A similar relationship could be computationally explored for derivatives of this compound.
Table 3: Illustrative SAR for Hypothetical Derivatives of this compound
| Compound | Modification from Parent | Key Descriptor Change | Predicted Effect on Odor Threshold |
| This compound | (Parent Compound) | - | Baseline |
| 6-Mercapto-2-hexanone | Lengthened alkyl chain | Increased logP, larger molecular volume | Potentially lower (more potent) |
| 4-Mercapto-2-pentanone | Thiol group moved to C4 | Altered dipole moment, different shape | Change in odor character and threshold |
| 5-Mercapto-3-methyl-2-pentanone | Methyl group added at C3 | Increased steric hindrance near ketone | Likely increase (less potent) |
| 5-Hydroxy-2-pentanone | Thiol replaced by hydroxyl | Increased polarity, stronger H-bonding | Significant change in odor character and potency |
Computational Studies on Reaction Pathways and Mechanisms
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. numberanalytics.com For this compound, several reaction pathways are of interest due to its bifunctionality. These include oxidation of the thiol, reactions involving the enolate form of the ketone, and degradation pathways relevant in food chemistry.
The thiol group is susceptible to oxidation, which can lead to the formation of disulfides or sulfonic acids. DFT calculations can model these oxidation reactions, determining the reaction energetics and the most likely pathways under different conditions. Another important area is the reactivity of the α-carbons adjacent to the ketone group. In the presence of a base, a proton can be abstracted to form an enolate, which is a potent nucleophile. masterorganicchemistry.com Computational studies can map the potential energy surface for reactions of this enolate with various electrophiles.
In food chemistry, sulfur-containing compounds can participate in complex reaction networks like the Maillard reaction. mdpi.com For example, 3-mercapto-2-pentanone (B1362483) is known to be formed during the degradation of thiamine (B1217682) and can participate in further reactions. imreblank.chmdpi.com Computational modeling can help to unravel these complex reaction networks by studying the elementary steps, such as the reaction of the thiol with dicarbonyl compounds, which are key intermediates in the Maillard reaction. Such studies can provide insights into the formation of flavor and aroma compounds in cooked foods. nih.gov
Table 4: Hypothetical Computed Activation Energies for Key Reaction Steps
| Reaction | Description | Hypothetical Activation Energy (kcal/mol) | Computational Method |
| Thiol Oxidation | R-SH + •OH → R-S• + H₂O | ~ 5 - 10 | DFT (e.g., M06-2X/6-311+G(d,p)) |
| Enolate Formation | Base-catalyzed proton abstraction from C3 | ~ 15 - 20 | DFT with explicit solvent model |
| Disulfide Formation | 2 R-S• → R-S-S-R | Low barrier, diffusion-controlled | - |
| Michael Addition | Enolate addition to an α,β-unsaturated carbonyl | ~ 12 - 18 | DFT |
Applications of 5 Mercapto 2 Pentanone in Specialized Chemical Systems
Role as an Intermediate in Fine Chemical Synthesis (e.g., Pharmaceuticals, Agro-chemicals)
There is a significant lack of specific, publicly accessible research detailing the role of 5-Mercapto-2-pentanone as an intermediate in the synthesis of fine chemicals such as pharmaceuticals or agrochemicals.
However, its structural isomer, 3-Mercapto-2-pentanone (B1362483) , is recognized as an important intermediate in these sectors. zhishangchem.comthegoodscentscompany.com The presence of both a thiol (-SH) and a carbonyl (C=O) functional group gives it high chemical reactivity, making it a valuable precursor for synthesizing various organic molecules. zhishangchem.com In the pharmaceutical industry, it is utilized in the synthesis of thio-compounds and other specific drug molecules. zhishangchem.comchemicalbull.com For the agrochemical industry, it can serve as a precursor for sulfur-containing active compounds, which can enhance the stability and activity of pesticides. zhishangchem.com
While it is plausible that this compound could exhibit similar reactivity due to the presence of the same functional groups, no specific examples or studies of its use in pharmaceutical or agrochemical synthesis were identified in the available literature.
Contributions to Flavor and Aroma Chemistry: Sensory Perceptions (Non-Human Sensory Analysis)
Odor Characterization and Threshold Determination
No specific odor characterization or odor threshold determination studies for this compound have been published. In contrast, extensive research is available for its isomers:
3-Mercapto-2-pentanone is well-characterized as a flavoring agent. thegoodscentscompany.comnih.gov It is described as having a strong, sulfurous odor. zhishangchem.com At a concentration of 0.10% in propylene (B89431) glycol, its odor is characterized as sulfurous, metallic, roasted, onion, and potato-like. zhishangchem.com When diluted to 0.02 - 0.20 ppm, it imparts an intense alliaceous, sulfurous, and onion-like taste with savory notes of roasted meat. perflavory.com
4-Mercapto-4-methyl-2-pentanone is a well-known high-impact aroma compound found in wines, particularly Sauvignon blanc. acs.orgmdpi.com It is noted for its black currant, box tree, and sometimes "catty" aroma. mdpi.comimreblank.ch Its odor detection threshold is extremely low, reported to be as low as 0.6 ng/L in a model wine solution. nih.gov
The sensory properties of these isomers highlight the significant impact that the position of the mercapto group can have on the perceived aroma.
Role in Complex Flavor Profiles (e.g., meat flavors, solvent-like, sulfur notes)
While there is no direct evidence of this compound's role in complex flavor profiles, the degradation of thiamine (B1217682) (Vitamin B1) is a known pathway for the formation of important meat-like flavor compounds. One of the key intermediates postulated in this pathway is 5-hydroxy-3-mercapto-2-pentanone . acs.org This intermediate is crucial in the generation of meaty aroma compounds like 2-methyl-3-furanthiol (B142662). researchgate.net
The structural similarity of this compound to this key intermediate suggests a potential, though unconfirmed, role in the development of meaty or savory flavors under certain conditions. However, without specific research, this remains speculative. The established role of 3-Mercapto-2-pentanone in meat and savory flavorings further underscores the importance of this class of compounds in food chemistry. zhishangchem.comperflavory.com
Potential in Polymer and Materials Science
There is no available research or documentation to suggest that this compound has any current or potential applications in the field of polymer and materials science. Chemical suppliers that produce related mercapto-ketones sometimes indicate that their products serve the material sciences sector, but no specific applications for any mercapto-pentanone isomers were identified. thegoodscentscompany.comperflavory.com The reactivity of the thiol group could theoretically be exploited for polymer synthesis or modification, for example, in thiol-ene reactions, but this potential has not been explored for this compound in the reviewed literature.
Biological and Environmental Significance of 5 Mercapto 2 Pentanone Non Clinical Focus
Occurrence and Formation Pathways in Non-Human Biological Systems
Direct evidence for the natural occurrence and specific formation pathways of 5-mercapto-2-pentanone in non-human biological systems is not extensively documented in publicly available scientific literature. However, the biosynthesis of structurally related volatile sulfur compounds (VSCs) in microorganisms and plants suggests potential analogous pathways.
Plants, particularly those from the Allium (e.g., onions, garlic) and Brassicaceae (e.g., cabbage, broccoli) families, are well-known producers of a diverse array of VSCs. digitellinc.com The biosynthesis of these compounds is intricately linked to the plant's primary sulfur metabolism. researchgate.netnih.gov Plants assimilate inorganic sulfate (B86663) from the soil, which is then reduced and incorporated into the amino acid cysteine. nih.govnih.gov Cysteine serves as a primary precursor for the synthesis of methionine and a multitude of other sulfur-containing secondary metabolites. digitellinc.comnih.gov It is plausible that this compound, if found in plants, could be formed through enzymatic transformations of sulfur-containing amino acid precursors.
Microbial degradation of organic matter can also lead to the formation of various mercaptans. In anaerobic environments, such as those found in wastewater, microorganisms can produce mercaptans and other reduced organic sulfur compounds through the breakdown of organic substances. wwdmag.com
Specific biotransformation pathways and resulting metabolites for this compound in non-human biological systems have not been explicitly detailed in research. However, based on the known metabolism of other short-chain mercaptans and ketones, several general pathways can be hypothesized.
In microbial systems, the initial step in the degradation of a mercaptan often involves its oxidation. For instance, some bacteria can enzymatically oxidize ethyl mercaptan to diethyl disulfide. nih.gov This disulfide can then be further metabolized. nih.gov A similar oxidative dimerization could potentially occur with this compound, leading to the formation of a corresponding disulfide.
Further microbial degradation could involve the cleavage of the carbon-sulfur bond and the subsequent mineralization of the sulfur to sulfate. nih.gov The pentanone backbone would likely enter central metabolic pathways after appropriate enzymatic modifications. The table below outlines a hypothetical biotransformation pathway for this compound based on known microbial metabolism of similar compounds.
| Hypothetical Transformation Step | Potential Intermediate/Product | Enzymatic Process | Notes |
| Oxidation | 5,5'-dithiobis(pentan-2-one) | Thiol oxidase | A common initial step in mercaptan metabolism. |
| C-S Bond Cleavage | 2-Pentanone and Sulfide (B99878) | Desulfurase/monooxygenase | Releases the sulfur atom for further metabolism. |
| Sulfur Oxidation | Sulfate | Sulfide-quinone reductase, etc. | The inorganic sulfur is oxidized. |
| Ketone Metabolism | Enters central metabolism | Various dehydrogenases, etc. | The carbon skeleton is utilized for energy and biomass. |
Environmental Fate and Transformation in Natural Systems
The environmental fate of this compound is expected to be governed by a combination of physical, chemical, and biological processes. Its relatively low molecular weight and the presence of functional groups suggest it may be mobile in certain environmental compartments, while also being susceptible to various transformation reactions.
In soil and water, the degradation of this compound is likely to be influenced by both biotic and abiotic factors.
Biotic Degradation: Microbial communities in soil and water are known to degrade a variety of organic sulfur compounds. Strains of Pseudomonas, for example, have been shown to efficiently metabolize ethyl mercaptan. nih.gov The degradation pathway often involves an initial oxidation of the mercaptan to a disulfide, which is then further broken down. nih.gov It is reasonable to assume that soil and water microorganisms could utilize this compound as a carbon and sulfur source. The ultimate biodegradation products would likely be carbon dioxide, water, and sulfate. nih.gov
Abiotic Degradation: In the environment, thiols can undergo abiotic oxidation to form disulfides. This process can be influenced by the presence of oxygen and metal catalysts. Photolysis, or degradation by sunlight, may also play a role in the transformation of this compound in surface waters, a process known to affect other organic pollutants. cdc.gov
The following table summarizes potential degradation pathways for this compound in the environment.
| Degradation Pathway | Environment | Key Processes | Potential Products |
| Aerobic Biodegradation | Soil, Water | Microbial oxidation | Carbon dioxide, water, sulfate |
| Anaerobic Biodegradation | Sediments, anoxic water | Microbial reduction/oxidation | Methane, carbon dioxide, hydrogen sulfide |
| Abiotic Oxidation | Water | Reaction with oxygen, metal catalysis | 5,5'-dithiobis(pentan-2-one) |
| Photolysis | Surface Water | Reaction with sunlight | Various smaller organic molecules |
The thiol group in this compound is expected to be a key determinant of its interactions with various environmental components.
Soil: Thiol functional groups are known to be present in soil organic matter and can form strong complexes with heavy metals. dtu.dkresearchgate.net It is therefore possible that this compound could interact with metal ions present in the soil. The extent of its sorption to soil particles would likely depend on the soil's organic matter content and clay composition. While some mercaptans show limited adsorption to soil and are considered mobile, the presence of the ketone group in this compound could influence its polarity and, consequently, its interaction with soil surfaces. cdc.gov
Water: The water solubility of mercaptans can be limited, and they tend to have higher vapor pressures than alcohols of similar molecular weight. olisystems.com This suggests that this compound may have some tendency to volatilize from water surfaces. In the aqueous phase, its thiol group could participate in complexation reactions with dissolved metal ions.
Derivatives and Analogues of 5 Mercapto 2 Pentanone: Structure Property Relationships
Synthesis and Characterization of Key Derivatives (e.g., S-alkylated, S-acylated, ketal/acetal forms)
The synthesis of derivatives of mercapto-pentanones involves targeted reactions at either the thiol or the ketone functional group. These modifications serve to protect one group while reacting the other, or to permanently alter the molecule's properties.
S-Alkylated Derivatives: The thiol group is readily alkylated to form thioethers. For instance, analogues like 4-(methylthio)-2-pentanone (B120583) are noted for their potential in flavor and fragrance applications. This transformation typically involves the reaction of the mercaptan with an alkyl halide in the presence of a base.
S-Acylated Derivatives: Acylation of the thiol group produces thioesters. A common synthetic route involves the Michael-type addition of thioacetic acid to α,β-unsaturated ketones. tum.de For example, reacting 3-penten-2-one (B1195949) with thioacetic acid yields 4-acetylthio-2-pentanone, an S-acylated analogue. tum.de This method is effective for creating precursors that can later be de-acetylated to release the free thiol. Research on related compounds, such as 4-acetylthio-2-heptanone, further illustrates this synthetic strategy. acs.org
Ketal/Acetal Forms: The ketone functionality can be protected by forming a ketal. This is typically achieved by reacting the ketone with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. google.comgoogle.com This reaction is reversible and is crucial for synthetic pathways where the thiol group needs to be modified without interference from the ketone. An example of such a derivative is 5-chloro-2-pentanone (B45304) ethylene ketal, which highlights the application of this protective strategy. sigmaaldrich.com
The characterization of these newly synthesized derivatives is routinely performed using a suite of analytical techniques. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry are employed to confirm the molecular structure and purity of the compounds. acs.orgnih.gov
| Derivative Type | General Synthetic Method | Example Compound (Analogue) | Key Characterization Methods | Reference |
| S-Alkylated | Reaction of thiol with alkyl halide | 4-(Methylthio)-2-pentanone | GC-MS, NMR | |
| S-Acylated | Michael addition of thioacetic acid | 4-Acetylthio-2-pentanone | GC, NMR, VCD | tum.de |
| Ketal Form | Reaction of ketone with a diol | 5-Chloro-2-pentanone ethylene ketal | NMR, IR | google.comsigmaaldrich.com |
Impact of Functional Group Modifications on Chemical Reactivity and Applications
Modifying the functional groups of 5-mercapto-2-pentanone and its analogues has a profound effect on their chemical behavior and potential uses, particularly in the fields of flavor chemistry and medicinal chemistry.
Impact on Reactivity:
Ketone vs. Ketal: The ketone group is electrophilic and can undergo nucleophilic attack. Converting it to a ketal masks this reactivity, allowing for selective chemistry at other sites on the molecule. google.com This protection strategy is fundamental in multi-step organic synthesis.
Impact on Applications: The primary application of these compounds and their derivatives is as flavor and aroma agents, owing to their often potent and distinct sensory profiles.
Flavor and Fragrance: Mercapto-alkanones are significant contributors to the aroma of various foods and beverages. For example, straight-chain C4-C5 mercapto-alkanones are used to enhance the organoleptic properties of coffee flavor. google.com The isomer 3-mercapto-2-pentanone (B1362483) is described as having sulfurous, meaty, and nutty flavor notes. thegoodscentscompany.com Another analogue, 4-mercapto-4-methyl-2-pentanone, is a character-impact compound in Sauvignon wines and grapefruit juice. imreblank.ch
Taste Modulation: Beyond aroma, certain derivatives can influence taste. It has been demonstrated that aroma-active thiols, including 3-mercapto-2-pentanone, when coupled to other molecules, can enhance the kokumi taste, which is associated with richness, complexity, and mouthfulness in savory foods. acs.org
Medicinal Chemistry: The reactivity of these compounds opens avenues for pharmaceutical applications. For instance, derivatives of 4-isothiocyanato-4-methyl-2-pentanone have been used to synthesize 2-thiopyrimidine compounds that exhibit anti-inflammatory and analgesic activities. nih.gov
Stereochemical Aspects of Chiral Derivatives
While this compound itself is achiral, many of its analogues and derivatives possess chiral centers, leading to the existence of stereoisomers. The spatial arrangement of atoms in these chiral derivatives can have a dramatic influence on their biological and sensory properties.
The synthesis of specific stereoisomers often requires advanced techniques, such as enzyme-catalyzed kinetic resolutions. For example, lipase-mediated hydrolysis has been successfully used to separate enantiomers of racemic 4-acetylthio-2-alkanones, providing access to enantiomerically enriched mercapto-ketones. tum.de
Research into the stereoisomers of related mercapto-alcohols, formed by the reduction of the ketone group, highlights the importance of stereochemistry. In a study of 4-mercapto-2-heptanol, an analogue of reduced 4-mercapto-2-pentanone, the sensory properties of the four possible stereoisomers were evaluated. acs.org It was found that the diastereomers with an anti-configuration were significantly more potent (i.e., had lower odor thresholds) than their syn-counterparts. acs.org This demonstrates a clear structure-activity relationship where the relative orientation of the hydroxyl and thiol groups dictates the intensity of the sensory perception.
| Compound (Analogue) | Stereoisomers | Key Finding | Reference |
| 4-Mercapto-2-heptanol | (2R, 4R), (2S, 4S), (2R, 4S), (2S, 4R) | The anti-configured diastereomers exhibit lower odor thresholds (are more potent) than the syn-configured diastereomers. | acs.org |
| 3-Mercapto-2-methyl-1-pentanol | anti vs. syn diastereomers | Odor thresholds for the anti-isomers were 100 to 300 times lower than for the syn-isomers. | acs.org |
| 4-Acetylthio-2-alkanones | (R) and (S) enantiomers | Lipase-catalyzed hydrolysis allows for the kinetic resolution of racemic mixtures to produce enantiomerically enriched products. | tum.de |
Future Research Directions and Emerging Areas for 5 Mercapto 2 Pentanone
Methodological Advancements in Synthesis and Analytical Techniques
Future research will likely focus on developing more efficient and sustainable methods for the synthesis of 5-Mercapto-2-pentanone. While current methods exist, there is a need for greener approaches that minimize waste and utilize less hazardous reagents. This could involve exploring biocatalytic routes, such as using enzymes to catalyze key reaction steps, or developing novel catalytic systems with higher selectivity and yield.
Advancements in analytical techniques are also crucial for a better understanding of this compound. High-resolution analytical methods are needed for the accurate quantification and characterization of this compound in complex matrices, such as food and biological samples. Techniques like multidimensional gas chromatography coupled with mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy will continue to be vital. mdpi.com The development of new derivatization strategies could also enhance the sensitivity and selectivity of current analytical methods.
Table 1: Current and Future-Focused Analytical Techniques for this compound
| Analytical Technique | Current Application | Potential Future Advancement |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantification in food and beverages. google.com | Development of multidimensional GC-MS for improved resolution of isomers and complex mixtures. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation. mdpi.com | Use of advanced NMR techniques like 2D and 3D NMR for detailed conformational analysis. |
| High-Performance Liquid Chromatography (HPLC) | Analysis of non-volatile precursors. | Coupling with high-resolution mass spectrometry for enhanced identification of derivatives. |
| Olfactometry | Sensory analysis and odor threshold determination. acs.org | Correlation of sensory data with specific stereoisomers to understand structure-odor relationships. |
Exploration of Novel Applications Beyond Current Understanding
While this compound is primarily used in the flavor and fragrance industry to impart savory, meaty, and slightly sulfurous notes to food products, its reactive thiol and ketone functionalities suggest potential for a broader range of applications. google.comchemicalbull.comthegoodscentscompany.com
Future research could explore its use as a building block in organic synthesis for the creation of novel heterocyclic compounds with potential pharmaceutical or agrochemical activities. The thiol group, for instance, is known to participate in various coupling reactions, opening doors for the synthesis of more complex molecules.
Another emerging area is its potential role in materials science. The ability of thiols to bind to metal surfaces could be exploited in the development of corrosion inhibitors or as ligands for the synthesis of novel metal-organic frameworks (MOFs).
Deeper Mechanistic Insights into Reactivity
A more profound understanding of the reaction mechanisms of this compound is essential for controlling its formation and degradation, as well as for harnessing its reactivity in a controlled manner. For example, its formation during the Maillard reaction and thiamine (B1217682) degradation is a key area of study in food chemistry. researchgate.net Understanding the intricate pathways and intermediates involved will allow for better control over flavor development in processed foods. researchgate.net
The reactivity of the thiol group, including its oxidation to disulfides and its participation in Michael additions, warrants further investigation. nih.gov Kinetic and mechanistic studies of these reactions under various conditions (pH, temperature, presence of catalysts) will provide valuable data for predicting its behavior in different chemical environments.
Integration of Advanced Computational Modeling for Predictive Research
Computational chemistry and molecular modeling are powerful tools that can provide predictive insights into the properties and reactivity of this compound. Quantum mechanical calculations can be used to predict its spectroscopic properties, thermodynamic stability, and reaction pathways. chemeo.combohrium.com
Molecular dynamics simulations can be employed to study its interactions with other molecules, such as proteins or polymers. bohrium.com This could be particularly relevant for understanding its behavior in biological systems or its role as a flavor compound interacting with taste receptors. By simulating its conformational flexibility and binding modes, researchers can gain insights that are often difficult to obtain through experimental methods alone. bohrium.com
Table 2: Predicted Physicochemical Properties of this compound using Computational Methods
| Property | Predicted Value | Unit | Source |
| Molecular Weight | 118.20 | g/mol | chemeo.com |
| Standard Gibbs free energy of formation (ΔfG°) | -108.31 | kJ/mol | chemeo.com |
| Normal Boiling Point (Tboil) | 173 | °C | |
| Density | 0.964 | g/cm³ |
Role in Advanced Chemical Systems and Niche Applications
The unique combination of a ketone and a thiol group in this compound makes it an interesting candidate for inclusion in advanced chemical systems. For instance, its ability to undergo click chemistry reactions could be utilized in the development of self-healing polymers or for the functionalization of surfaces.
In the field of sensor technology, its specific reactivity could be exploited for the development of chemosensors for the detection of specific analytes. Its distinct odor profile also suggests potential for use in the development of artificial noses or in quality control applications for food and beverages.
Further research into its coordination chemistry with various metal ions could lead to the discovery of new catalysts or functional materials with unique electronic or magnetic properties. The exploration of its behavior in ionic liquids or other non-conventional solvent systems could also unveil novel reactivity and applications.
Q & A
Basic Research Questions
Q. What are the optimal synthesis protocols for 5-Mercapto-2-pentanone, and how can reaction conditions (e.g., solvent, catalyst, temperature) be systematically optimized?
- Methodological Answer : Begin with established thiol-ketone coupling reactions, varying parameters like solvent polarity (e.g., DMF vs. ethanol) and catalysts (e.g., acid vs. base). Use Design of Experiments (DoE) to analyze interactions between variables. Monitor reaction progress via GC-MS or HPLC, and validate purity through H NMR integration of thiol (-SH) proton signals (δ ~1.5–2.5 ppm) . For reproducibility, document all steps per IUPAC guidelines, including quenching methods and purification techniques (e.g., column chromatography with silica gel).
Q. Which analytical techniques are most reliable for characterizing this compound, and what spectral markers distinguish it from structural analogs?
- Methodological Answer : Combine NMR (H, C) and high-resolution mass spectrometry (HRMS). Key NMR markers include:
- A triplet for the ketone-adjacent CH (δ ~2.1–2.3 ppm).
- A multiplet for the mercapto group’s CH (δ ~2.5–2.7 ppm).
Compare with databases (e.g., SciFinder) to resolve ambiguities. For HRMS, expect [M+H] at m/z 132.07 (CHOS). Infrared (IR) spectroscopy can confirm the thiol S-H stretch (~2550 cm) and ketone C=O (~1700 cm) .
Advanced Research Questions
Q. How do pH and temperature variations in Maillard reaction systems influence the stability and reactivity of this compound as a flavor intermediate?
- Methodological Answer : Design kinetic studies under controlled pH (4–8) and temperature (25–100°C) conditions. Use LC-MS/MS to track degradation products (e.g., disulfides or cyclic thioethers). Apply Arrhenius equations to model thermal stability and identify activation energy barriers. Compare results with analogous compounds (e.g., 5-hydroxy-3-mercapto-2-pentanone) to isolate electronic vs. steric effects .
Q. What experimental and computational strategies can resolve contradictions in reported bioactivity data (e.g., antimicrobial efficacy) of this compound across different in vitro models?
- Methodological Answer :
- Experimental : Standardize assay conditions (e.g., microbial strain, growth medium) and include positive/negative controls. Use dose-response curves to calculate IC values.
- Computational : Perform molecular docking to predict binding affinities to microbial targets (e.g., enzyme active sites). Validate with QSAR models correlating logP and Hammett constants with observed bioactivity .
Q. How can isotopic labeling (e.g., C or S) elucidate the metabolic pathways of this compound in eukaryotic cells?
- Methodological Answer : Synthesize isotopically labeled analogs via C-enriched ketone precursors or S-substituted thiols. Use tracer studies with LC-HRMS to identify metabolites (e.g., glutathione conjugates). Pair with RNA-seq to map upregulated detoxification genes (e.g., GST isoforms) .
Data Contradiction Analysis
Q. Why do studies report conflicting spectroscopic data for this compound, and how can these discrepancies be mitigated?
- Methodological Answer : Discrepancies often arise from solvent effects (e.g., DMSO vs. CDCl) or impurity interference. Standardize NMR acquisition parameters (e.g., 500 MHz, 25°C) and report solvent explicitly. Use heteronuclear 2D experiments (HSQC, HMBC) to resolve overlapping signals. Publish raw spectral data in supplementary materials for peer validation .
Guidance for Replication and Peer Review
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
